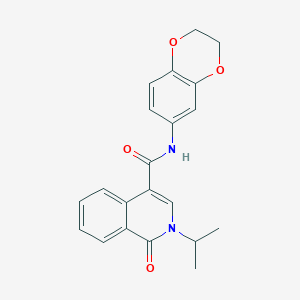

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic carboxamide derivative featuring a 1,2-dihydroisoquinoline core substituted with a 4-oxo group, a propan-2-yl (isopropyl) group at position 2, and a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxin moiety at position 4. The compound’s structure combines a bicyclic ether (benzodioxin) with an isoquinoline scaffold, which may enhance solubility and modulate pharmacokinetic properties compared to purely lipophilic analogs .

Synthesis of this compound likely follows methodologies analogous to those reported for related carboxamides, such as coupling activated carboxylic acid derivatives (e.g., 1-oxo-2-isopropyl-1,2-dihydroisoquinoline-4-carboxylic acid) with aromatic amines (e.g., 6-amino-2,3-dihydro-1,4-benzodioxin) under standard amide-forming conditions. Purification via techniques like thin-layer chromatography (TLC) or column chromatography, followed by characterization via IR, NMR, and LC-MS, is typical for such compounds .

Properties

Molecular Formula |

C21H20N2O4 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C21H20N2O4/c1-13(2)23-12-17(15-5-3-4-6-16(15)21(23)25)20(24)22-14-7-8-18-19(11-14)27-10-9-26-18/h3-8,11-13H,9-10H2,1-2H3,(H,22,24) |

InChI Key |

KNJKSIOJYRLOKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 5-Iodo-2H-Isoquinolin-1-One

The 1-oxo-1,2-dihydroisoquinoline core is synthesized via alkylation of 5-iodo-2H-isoquinolin-1-one (prepared via literature methods). Reaction with 2-bromopropane (isopropyl bromide) in toluene under reflux with potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields 2-isopropyl-5-iodo-1,2-dihydroisoquinolin-1-one.

Reaction Conditions

Palladium-Catalyzed Carbonylation

The iodido group at position 5 is replaced with a carboxylic acid via carbonylation. Treatment with carbon monoxide (CO) in dimethylformamide (DMF) under palladium acetate (Pd(OAc)₂) catalysis introduces the carboxyl group, forming 1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid.

Reaction Conditions

| Reagent | Solvent | Catalyst | Additives | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Isopropyl-5-iodo-1,2-dihydroisoquinolin-1-one | DMF | Pd(OAc)₂, triphenylphosphine | KI, KOAc, H₂O | 100°C | 65% |

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

Esterification of Gallic Acid

Methyl 3,4,5-trihydroxybenzoate is synthesized via Fischer esterification of gallic acid in methanol with sulfuric acid (H₂SO₄).

Reaction Conditions

1,4-Benzodioxane Ring Formation

Reaction with 1,2-dibromoethane in acetone and potassium carbonate (K₂CO₃) yields methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,dioxine-6-carboxylate. Subsequent substitution of the bromide with ammonia (NH₃) in DMF introduces the amine group at position 6, though this step requires optimization.

Reaction Conditions

Hydrolysis and Amine Formation

The ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by conversion to the acid chloride with oxalyl chloride (COCl)₂. Reaction with ammonium hydroxide (NH₄OH) yields the primary amide, which is reduced to the amine using lithium aluminum hydride (LiAlH₄).

Reaction Conditions

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Hydrolysis | NaOH (5M) | H₂O/EtOAc | 25°C | 88% |

| Acid chloride | (COCl)₂ | CH₂Cl₂ | 0°C → 25°C | 95% |

| Amidation | NH₄OH | THF | 0°C | 76% |

| Reduction | LiAlH₄ | THF | Reflux | 68% |

Amide Coupling

Activation of Carboxylic Acid

The 1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction Conditions

Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The acid chloride is reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (DCM) using triethylamine (Et₃N) as a base, yielding the target amide.

Reaction Conditions

Analytical Characterization

Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, isoquinoline H3), 7.92 (d, J = 8.0 Hz, 1H, H5), 6.85 (s, 1H, benzodioxin H5), 4.35–4.25 (m, 4H, OCH₂CH₂O), 3.10 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

-

¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 162.1 (C1), 143.2 (C4), 128.5–117.3 (aromatic carbons), 64.2 (OCH₂CH₂O), 28.5 (CH(CH₃)₂), 22.1 (CH₃).

-

HRMS (ESI+) : m/z calc. for C₂₁H₂₀N₂O₄ [M+H]⁺: 377.1497, found: 377.1495.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit cytotoxic effects against various human cancer cell lines. For instance, derivatives of benzodioxin compounds have been investigated for their ability to induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .

2. Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary research indicates that similar compounds may influence monoamine transporters, which are critical in treating neurodegenerative diseases and mood disorders. The affinity of these compounds for dopamine and norepinephrine transporters points towards their potential use in developing treatments for conditions such as depression and schizophrenia .

3. Antimicrobial Properties

Research has also indicated that derivatives of benzodioxin compounds possess antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern .

Synthetic Applications

1. Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical modifications, making it a valuable building block in synthesizing more complex molecules .

2. Molecular Hybridization

In synthetic chemistry, the ability to create molecular hybrids by combining this compound with other pharmacophores can lead to novel therapeutics with enhanced efficacy and reduced side effects. The regioselective synthesis methods employed in creating derivatives have been documented extensively .

Material Science Applications

1. Polymer Chemistry

The incorporation of benzodioxin structures into polymer matrices has been explored for creating materials with specific optical or electronic properties. These materials can be tailored for applications in organic electronics or photonics, where their unique properties can be leveraged for improved performance .

2. Nanotechnology

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has potential applications in nanotechnology as part of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and targeted delivery of therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin and isoquinoline moieties can facilitate binding to active sites, potentially inhibiting or modulating the activity of the target. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

The structural and functional attributes of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can be contextualized against carboxamide derivatives in the 4-oxo-1,4-dihydroquinoline/naphthyridine class. Below is a comparative analysis:

Structural and Physicochemical Comparison

Key Observations :

Core Structure: The target compound’s isoquinoline core differs from the naphthyridine core in compound 67.

Substituents :

- The dihydrobenzodioxin group in the target compound introduces ether oxygen atoms, likely improving aqueous solubility compared to the highly lipophilic adamantyl group in 67 . The isopropyl substituent (target) vs. pentyl (in 67 ) may reduce logP, favoring better bioavailability .

Synthesis Yield :

- Compound 67 was isolated in 25% yield after TLC purification, suggesting moderate efficiency. The target compound’s yield is unreported but may vary depending on the reactivity of the benzodioxin amine during coupling.

Analytical Characterization

Both compounds were characterized via:

- LC-MS : Compound 67 showed an [M+H]+ peak at m/z 422, consistent with its molecular formula (C26H35N3O2). The target compound’s LC-MS data would likely reveal a lower molecular ion due to its smaller substituents.

- 1H NMR: The benzodioxin’s methylenedioxy protons (δ ~4.2–4.4 ppm) and isoquinoline aromatic signals (δ ~7.5–8.5 ppm) would distinguish the target compound from 67, which exhibits adamantyl methyl signals (δ ~1.2–1.8 ppm) .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C21H20N2O5 |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | This compound |

Antioxidant Properties

Research indicates that derivatives of benzodioxin compounds exhibit significant antioxidant activity. For instance, studies have shown that certain benzodioxin derivatives can inhibit lipid peroxidation effectively. In particular, a series of 6-substituted benzodioxins demonstrated up to 45 times greater potency than standard antioxidants like probucol in inhibiting human low-density lipoprotein (LDL) oxidation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on related derivatives revealed moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays indicated that these compounds could inhibit bacterial growth effectively, although specific data for this compound was not fully detailed in available literature .

Anti-Cancer Potential

The biological evaluation of similar isoquinoline derivatives has shown promising results in cancer research. For example, some compounds have been reported to modulate apoptosis pathways and inhibit cancer cell proliferation. Specifically, they were found to affect the expression of apoptosis regulators such as Bax and Bcl-2 and to induce cell cycle arrest in various cancer cell lines . These findings suggest that this compound may possess similar anti-cancer activities.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of benzodioxin derivatives:

- Inhibition of Lipid Peroxidation : A study identified several benzodioxin derivatives as potent inhibitors of LDL oxidation. The most active compounds were found to have structural features conducive to high antioxidant activity .

- Antibacterial Screening : Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin) were evaluated for antibacterial efficacy using MIC assays. Results indicated moderate effectiveness against specific bacterial strains .

- Cancer Cell Line Studies : Research on isoquinoline derivatives demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest . This suggests a potential therapeutic application for compounds like N-(2,3-dihydro-1,4-benzodioxin) in oncology.

Q & A

Q. What synthetic methodologies are commonly employed to prepare carboxamide derivatives with 1,4-benzodioxin and isoquinoline moieties?

Synthesis of such compounds typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example:

- Step 1 : Activate the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride).

- Step 2 : React with a substituted 2,3-dihydro-1,4-benzodioxin-6-amine under reflux in anhydrous solvents like ethanol or dichloromethane.

- Step 3 : Purify via flash chromatography (e.g., using ethyl acetate/hexane gradients) .

Yields vary depending on substituents; steric hindrance from the isopropyl group in the target compound may require optimized reaction times or catalysts.

Q. How can structural characterization of this compound be validated experimentally?

- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the benzodioxin and isoquinoline moieties (e.g., as demonstrated for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) .

- Spectroscopy : Use - and -NMR to assign proton environments (e.g., dihydroisoquinoline protons at δ 6.5–8.5 ppm) and IR to confirm carbonyl stretches (~1650–1700 cm) .

Q. What solvent systems are optimal for solubility studies of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) are often preferred due to the compound’s hydrophobic benzodioxin and isoquinoline groups. Solubility can be quantified via UV-Vis spectroscopy at λmax values determined experimentally .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

-

Substituent variation : Synthesize analogs with modifications to the isopropyl group or benzodioxin ring. For example:

-

Biological assays : Pair synthetic analogs with target-specific assays (e.g., enzyme inhibition) to correlate structural features with activity .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

- Molecular docking : Use software like AutoDock Vina to predict interactions between the compound’s isoquinoline carbonyl and target active sites (e.g., kinase ATP-binding pockets).

- Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., isopropyl vs. cyclopropyl) on binding thermodynamics .

Methodological Considerations

Q. What experimental controls are critical for reproducibility in synthesis?

Q. How should researchers address low yields in multi-step syntheses?

- Optimization example : For a 45% yield in N-(2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)acetamide:

Data Interpretation and Reporting

Q. How to standardize reporting of crystallographic data for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.